

JNJ-38877618 species-specific metabolism issues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-38877618

Cat. No.: B608213

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Technical Support Center: JNJ-38877618 (OMO-1)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Met inhibitor **JNJ-38877618** (also known as OMO-1). The information provided is intended to address potential species-specific metabolism issues that may be encountered during preclinical and clinical development.

FAQs & Troubleshooting Guides

General Metabolism & Safety

Q1: What is the metabolic profile of **JNJ-38877618** and does it have known species-specific issues?

A1: While detailed public data on the metabolism of **JNJ-38877618** (OMO-1) is limited, it is described as having a "favorable preclinical toxicity profile"[1]. However, it is crucial to consider the metabolic fate of its predecessor compound, JNJ-38877605, which was discontinued due to severe species-specific renal toxicity[2][3]. The toxicity of JNJ-38877605 was linked to the formation of insoluble metabolites by aldehyde oxidase (AO) in humans and rabbits, a phenomenon not observed in preclinical studies with rats and dogs[2][3]. Given the structural similarities, researchers should be vigilant about the potential for AO-mediated metabolism with **JNJ-38877618**.

Q2: My in vivo rodent studies with **JNJ-38877618** show a good safety profile, but I am concerned about translation to higher species. What should I do?

A2: This is a valid concern. The predecessor compound, JNJ-38877605, also showed a favorable safety profile in rats and dogs before exhibiting renal toxicity in humans[2][3]. The discrepancy was due to differences in aldehyde oxidase (AO) activity between species. It is recommended to perform in vitro metabolism studies using liver S9 fractions or hepatocytes from various species, including humans and rabbits, to assess the potential for formation of metabolites analogous to those seen with JNJ-38877605.

Q3: What were the specific metabolites of JNJ-38877605 that caused toxicity?

A3: The renal toxicity of JNJ-38877605 was caused by the formation of insoluble crystal metabolites, identified as M1/3 and M5/6, in the kidneys[2][3]. These metabolites were generated through the activity of aldehyde oxidase[2][3].

Q4: Are there any known clinical safety issues with **JNJ-38877618** (OMO-1)?

A4: A Phase I trial of **JNJ-38877618** (OMO-1) in patients with metastatic solid malignancies found it to be tolerated at doses up to 250 mg BID, with initial signs of anti-tumor activity[4]. The predecessor compound, JNJ-38877605, was noted for its renal toxic properties which halted its development[4].

Experimental Design & Troubleshooting

Q5: I am designing a preclinical testing program for **JNJ-38877618**. Which animal species are most appropriate for toxicology studies?

A5: Based on the experience with JNJ-38877605, relying solely on rat and dog models may not be sufficient to predict human toxicity, particularly concerning aldehyde oxidase (AO) mediated metabolism. The rabbit was identified as a more suitable toxicology model for JNJ-38877605 as it recapitulated the human metabolic profile leading to renal toxicity[2][3]. Therefore, including rabbits in the preclinical safety assessment of **JNJ-38877618** is highly recommended.

Q6: I am observing unexpected toxicity in my animal studies. How can I determine if it is related to metabolism?

A6: If you observe unexpected toxicity, a comparative metabolite profiling study is recommended. Analyze plasma, urine, and tissue samples from the affected animals and compare the metabolite profiles to those from a species where the toxicity is not observed. This can help identify species-specific metabolites that may be responsible for the toxicity. The use of specific enzyme inhibitors, such as menadione or raloxifene for aldehyde oxidase, in in vitro assays can also help to identify the enzymes involved in the formation of specific metabolites[5].

Q7: How can I proactively assess the risk of aldehyde oxidase (AO) metabolism for **JNJ-38877618** in my experiments?

A7: To assess the risk of AO metabolism, you can perform in vitro incubation studies using liver cytosol or S9 fractions from different species (human, rabbit, rat, dog). The formation of metabolites in the presence and absence of specific AO inhibitors (e.g., menadione, raloxifene) can provide evidence for the involvement of this enzyme.

Data Presentation

Table 1: Summary of Species-Specific Metabolism of JNJ-38877605 (Predecessor to **JNJ-38877618**)

Species	Aldehyde Oxidase (AO) Mediated Metabolism	Key Metabolites	Observed Toxicity	Reference
Human	High	M1/3, M5/6	Renal Toxicity (Crystal Formation)	[2] [3]
Rabbit	High	M1/3, M5/6	Renal Toxicity (Crystal Formation)	[2] [3]
Rat	Low/Negligible	-	Favorable Safety Profile	[2] [3]
Dog	Low/Negligible	-	Favorable Safety Profile	[2] [3]

Experimental Protocols

Protocol 1: In Vitro Assessment of Aldehyde Oxidase (AO) Metabolism

Objective: To determine if **JNJ-38877618** is a substrate of aldehyde oxidase in different species.

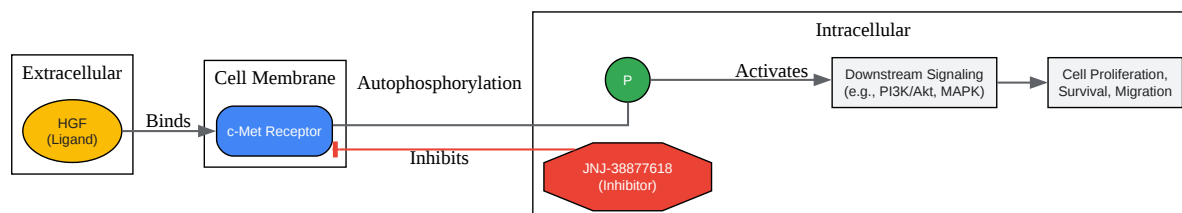
Materials:

- **JNJ-38877618**
- Liver S9 fractions or cytosol from human, rabbit, rat, and dog
- NADPH regenerating system (for S9 fractions)
- Aldehyde oxidase inhibitors: Menadione, Raloxifene
- LC-MS/MS system for metabolite analysis

Methodology:

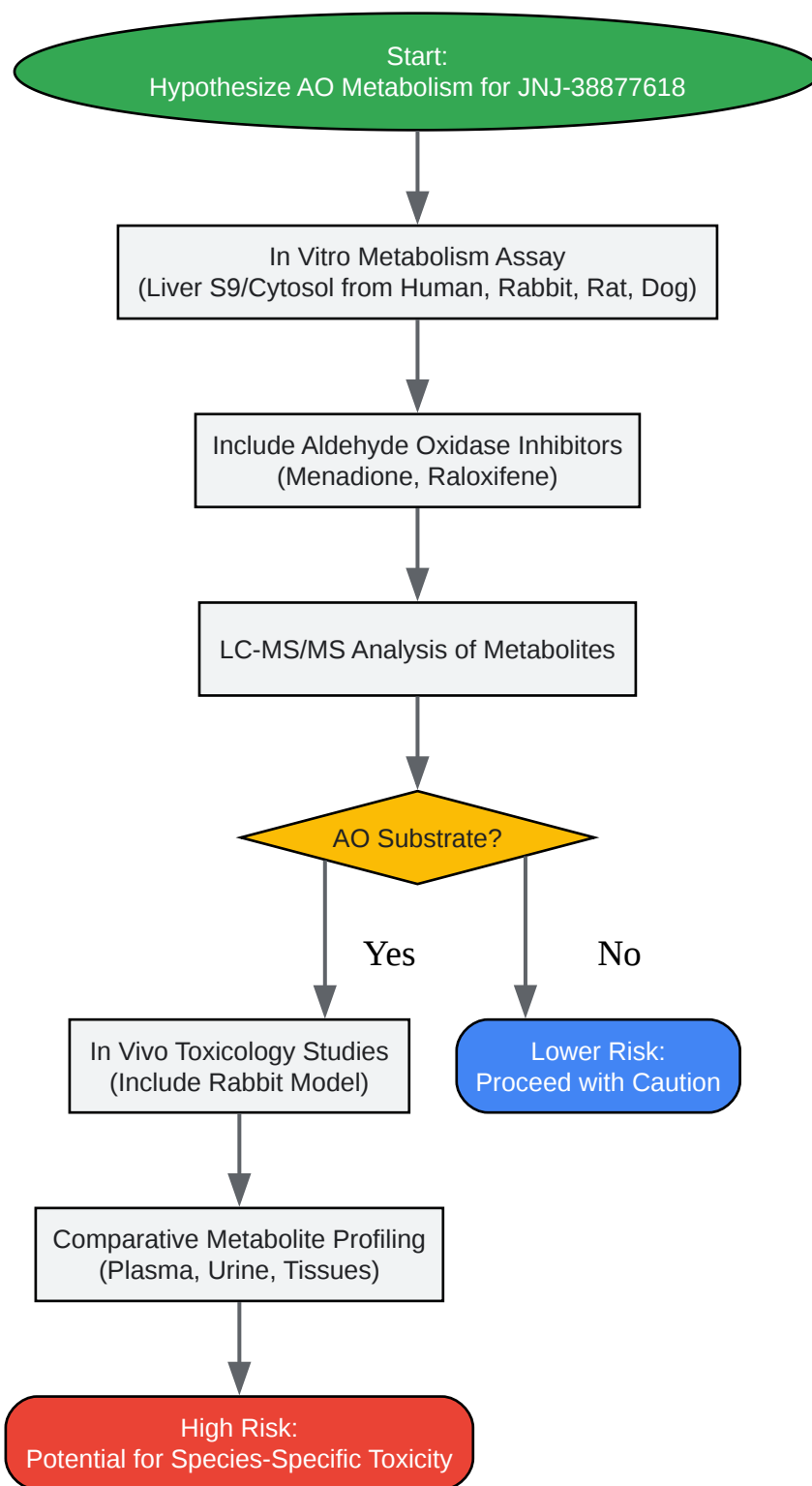
- Prepare incubation mixtures containing liver S9 fraction or cytosol, **JNJ-38877618**, and a buffer solution. For S9 fractions, include an NADPH regenerating system.
- For inhibitor conditions, pre-incubate the liver preparation with menadione or raloxifene before adding **JNJ-38877618**.
- Initiate the reaction by adding the substrate (**JNJ-38877618**).
- Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
- Centrifuge to precipitate proteins.
- Analyze the supernatant for the parent compound and potential metabolites using LC-MS/MS.
- Compare the rate of metabolite formation across species and between inhibited and uninhibited conditions. A significant reduction in metabolite formation in the presence of AO inhibitors suggests AO-mediated metabolism.

Visualizations



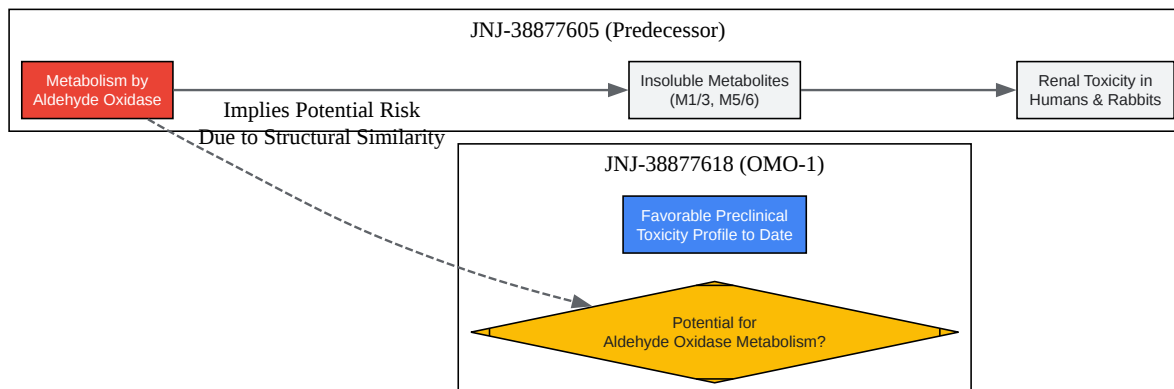
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Caption: c-Met signaling pathway and the inhibitory action of **JNJ-38877618**.



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Caption: Recommended experimental workflow to assess species-specific metabolism of **JNJ-38877618**.



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Caption: Logical relationship and cautionary tale from JNJ-38877605 to **JNJ-38877618**.

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- To cite this document: BenchChem. [JNJ-38877618 species-specific metabolism issues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608213#jnj-38877618-species-specific-metabolism-issues]

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